molecular formula C18H19NO3 B5361399 2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No. B5361399
M. Wt: 297.3 g/mol
InChI Key: HILQCMNRFYJLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has been synthesized for research purposes. This compound is of interest to scientists due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is not fully understood. However, it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines. This, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide in lab experiments is that it has been shown to have anti-inflammatory and analgesic properties. This makes it a potentially useful compound for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, studies could be conducted to investigate the compound's potential use in the treatment of inflammatory diseases and pain. Finally, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its effectiveness.

Synthesis Methods

The synthesis of 2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves several steps. The first step is the synthesis of 2,6-dihydroxybenzamide, which is achieved by reacting salicylic acid with methanol and sulfuric acid. The second step involves the reaction of 2,6-dihydroxybenzamide with N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a catalyst. This reaction yields this compound.

Scientific Research Applications

2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use as an analgesic and may be useful in the treatment of pain.

properties

IUPAC Name

2,6-dihydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19(18(22)17-15(20)10-5-11-16(17)21)14-9-4-7-12-6-2-3-8-13(12)14/h2-3,5-6,8,10-11,14,20-21H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILQCMNRFYJLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)C3=C(C=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.